1,2,3,4-Tetrahydro-2,7-naphthyridine
Overview
Description
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydro-2,7-naphthyridine and related compounds has been achieved through various methods, demonstrating the versatility and interest in these compounds within the chemical research community. For instance, Teng Da-wei et al. (2010) reported the synthesis of 1,2,3,4-tetrahydro-2,6-naphthyridine from 2-methylpyrazine through a six-step reaction process, including condensation, elimination, and cyclic addition/exclusion, highlighting a methodological approach to obtain this compound with a total yield of 47.3% (Teng Da-wei, 2010). Additionally, various methods have been developed to synthesize related naphthyridine derivatives, showcasing the chemical flexibility and potential for further exploration and application of these compounds (A. Shiozawa et al., 1984).
Molecular Structure Analysis
The structural analysis of this compound involves advanced techniques such as 1H-NMR, 13C-NMR, MS, and X-ray crystallography to confirm the molecular configuration and stability of the synthesized compounds. These techniques provide crucial insights into the molecular architecture, which is foundational for understanding the chemical behavior and reactivity of naphthyridine derivatives (M. Ghandi et al., 2020).
Chemical Reactions and Properties
Naphthyridine derivatives exhibit diverse reactivity patterns, enabling a wide range of chemical transformations. For example, the study by S. Sirakanyan et al. (2014) on the reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with amines revealed monosubstitution, disubstitution, and an unexpected rearrangement under different experimental conditions, providing insights into the complex reactivity of these compounds (S. Sirakanyan et al., 2014).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as solubility, melting point, and stability, are crucial for their application in various research fields. These properties are often determined experimentally and contribute to the compound's applicability in synthetic chemistry and potential industrial applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the versatility of this compound derivatives in synthetic organic chemistry. Studies like those by A. Mailyan et al. (2012) and Ya Zhou et al. (2007) have explored novel synthetic routes and reactions, further expanding the understanding and application scope of these compounds (A. Mailyan et al., 2012).
Scientific Research Applications
It is useful in establishing the structures of tetrahydronaphthyridines through ionization measurements, ultraviolet, and proton magnetic resonance spectroscopy (Armarego, 1967).
This compound acts as a novel ligand for linear hexanuclear cobalt string complexes (Chien et al., 2006).
Derivatives of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid have been found to protect mice against E. coli and other gram-negative bacterial pathogens (Santilli et al., 1975).
It has potential applications in treating neurological disorders, antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities (Madaan et al., 2015).
The compound has been identified as a potential antivertigo agent (Shiozawa et al., 1984).
Various reactions suitable for library development of 1,2,3,4-tetrahydro-1,5-naphthyridines have been discovered (Woo et al., 2007).
The improved synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine enhances its potential as a conformationally-locked analog of 2-(3-pyridyl)ethylamine (Dow & Schneider, 2001).
Its derivatives have been successfully synthesized using borane catalysts for asymmetric hydrogenation reactions (Wang et al., 2016).
A study reported the synthesis of 1,2,3,4-tetrahydro-2,6-naphthyridine from 2-methylpyrazine (Da-wei, 2010).
It can be used in the development of naphthyridones or tetrahydro naphthyridones, analogs of the natural product lophocladine A (Sellstedt & Almqvist, 2011).
Safety and Hazards
1,2,3,4-Tetrahydro-2,7-naphthyridine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Future Directions
Naphthyridines, including 1,2,3,4-Tetrahydro-2,7-naphthyridine, have significant importance in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing more ecofriendly, safe, and atom-economical approaches for the synthesis of naphthyridines . Additionally, a complete correlation of synthesis with biological activity remains an area of interest .
Mechanism of Action
Target of Action
It is known that naphthyridine derivatives have a broad range of biological activities, including antimicrobial and anticancer activities .
Mode of Action
It’s known that naphthyridine derivatives interact with their targets to exert their effects
Biochemical Pathways
Given the broad biological activities of naphthyridine derivatives, it can be inferred that multiple pathways could be affected .
Result of Action
Naphthyridine derivatives are known for their antimicrobial and anticancer activities , suggesting that they may induce cell death or inhibit cell proliferation in certain contexts.
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
Biochemical Analysis
Cellular Effects
It’s hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
Studies on threshold effects, as well as any toxic or adverse effects at high doses, are currently limited .
Metabolic Pathways
Information on any enzymes or cofactors that the compound interacts with, as well as any effects on metabolic flux or metabolite levels, is currently limited .
Transport and Distribution
Information on any transporters or binding proteins that the compound interacts with, as well as any effects on its localization or accumulation, is currently limited .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles is currently limited .
properties
IUPAC Name |
1,2,3,4-tetrahydro-2,7-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-3-9-5-8-6-10-4-2-7(1)8/h1,3,5,10H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTPQWRLHLQVBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591043 | |
Record name | 1,2,3,4-Tetrahydro-2,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
108749-08-2 | |
Record name | 1,2,3,4-Tetrahydro-2,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches for synthesizing 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives?
A1: Two main synthetic approaches are highlighted in the research:
- Reductive Amination of Schiff's Bases [, ]: This method involves the reaction of a suitably substituted aromatic aldehyde with tert-butylamine to form a Schiff base. Subsequent lithiation, formylation, and reductive amination, followed by removal of the tert-butyl protecting group, yield the desired this compound derivative. This method is highlighted as a convenient route for synthesizing 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine [, ].
Q2: Are there specific structural modifications explored in the context of this compound derivatives?
A2: The research specifically mentions exploring the synthesis of 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine [, ]. This suggests an interest in understanding the impact of a methoxy group at the 3-position of the this compound scaffold. Further research would be needed to explore the structure-activity relationships and how this specific modification influences the compound's properties or potential biological activity.
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